molecular formula C20H30FN3O B6081082 1-[2-(4-fluorophenyl)ethyl]-4-[(1-propyl-4-piperidinyl)amino]-2-pyrrolidinone

1-[2-(4-fluorophenyl)ethyl]-4-[(1-propyl-4-piperidinyl)amino]-2-pyrrolidinone

Cat. No. B6081082
M. Wt: 347.5 g/mol
InChI Key: QUYDLZBBLBCSOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(4-fluorophenyl)ethyl]-4-[(1-propyl-4-piperidinyl)amino]-2-pyrrolidinone, also known as FP-PEA, is a chemical compound with potential applications in scientific research. This compound belongs to the class of pyrrolidinones and has a molecular weight of 357.5 g/mol. In

Mechanism of Action

1-[2-(4-fluorophenyl)ethyl]-4-[(1-propyl-4-piperidinyl)amino]-2-pyrrolidinone acts as a dopamine reuptake inhibitor, which means it prevents the reuptake of dopamine into the presynaptic neuron. This leads to an increase in extracellular dopamine levels, which can have a variety of effects on the brain and behavior.
Biochemical and Physiological Effects:
Studies have shown that this compound can increase locomotor activity in rats, which is indicative of its stimulant properties. Additionally, this compound has been shown to increase dopamine release in the striatum, which is a brain region involved in reward processing and motor control. This compound has also been shown to have anxiolytic and antidepressant effects, which may be related to its ability to increase dopamine levels in certain brain regions.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[2-(4-fluorophenyl)ethyl]-4-[(1-propyl-4-piperidinyl)amino]-2-pyrrolidinone in lab experiments is its high affinity for the dopamine transporter, which makes it a useful tool for studying the role of dopamine in the brain. However, one limitation of using this compound is its potential for abuse, as it has stimulant properties similar to those of amphetamines.

Future Directions

There are several potential future directions for research on 1-[2-(4-fluorophenyl)ethyl]-4-[(1-propyl-4-piperidinyl)amino]-2-pyrrolidinone. One direction is to study its effects on other neurotransmitter systems, such as serotonin and norepinephrine. Another direction is to investigate its potential as a treatment for mood disorders, such as depression and anxiety. Additionally, further research is needed to determine the long-term effects of this compound use and its potential for abuse.

Synthesis Methods

1-[2-(4-fluorophenyl)ethyl]-4-[(1-propyl-4-piperidinyl)amino]-2-pyrrolidinone can be synthesized through the reaction of 4-fluoroacetophenone with 1-propylpiperidin-4-amine, followed by the addition of pyrrolidin-2-one. The resulting compound is then purified through recrystallization to obtain this compound in its pure form.

Scientific Research Applications

1-[2-(4-fluorophenyl)ethyl]-4-[(1-propyl-4-piperidinyl)amino]-2-pyrrolidinone has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the dopamine transporter, which makes it a useful tool for studying the role of dopamine in the brain. Additionally, this compound has been shown to have anxiolytic and antidepressant effects, making it a potential candidate for the treatment of mood disorders.

properties

IUPAC Name

1-[2-(4-fluorophenyl)ethyl]-4-[(1-propylpiperidin-4-yl)amino]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30FN3O/c1-2-10-23-11-8-18(9-12-23)22-19-14-20(25)24(15-19)13-7-16-3-5-17(21)6-4-16/h3-6,18-19,22H,2,7-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUYDLZBBLBCSOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NC2CC(=O)N(C2)CCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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